molecular formula C22H14BrNO4 B3701246 2-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]PHENYL}ISOINDOLE-1,3-DIONE

2-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]PHENYL}ISOINDOLE-1,3-DIONE

Cat. No.: B3701246
M. Wt: 436.3 g/mol
InChI Key: YCGVMJFTOKUAGJ-UHFFFAOYSA-N
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Description

2-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]PHENYL}ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]PHENYL}ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]PHENYL}ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of more hydrogenated compounds.

Scientific Research Applications

2-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]PHENYL}ISOINDOLE-1,3-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]PHENYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]PHENYL}ISOINDOLE-1,3-DIONE include other isoindoline-1,3-dione derivatives and bromophenyl-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the bromophenyl and isoindole-1,3-dione moieties allows for versatile chemical transformations and interactions with various molecular targets.

Properties

IUPAC Name

2-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO4/c23-15-7-5-14(6-8-15)20(25)13-28-17-11-9-16(10-12-17)24-21(26)18-3-1-2-4-19(18)22(24)27/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGVMJFTOKUAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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